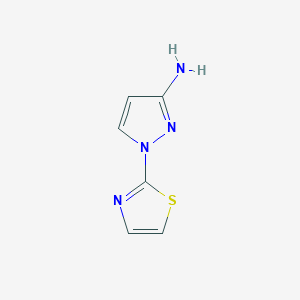
4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile
Übersicht
Beschreibung
The compound “4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted at the 4-position with a 4-chloro-3-fluorophenyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 4-chloro-3-fluorophenyl group, and the nitrile group . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitrile group could be hydrolyzed to give a carboxylic acid, or it could undergo reduction to give a primary amine . The aromatic ring could also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group is polar, which could increase the compound’s solubility in polar solvents . The presence of the aromatic ring could contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds related to 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile, such as fluorobenzo[b]pyran derivatives, have demonstrated potential in anticancer activities. A study explored the synthesis of various derivatives of fluorobenzo[b]pyran and tested them against different human cancer cell lines. These compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Fluorescent Turn-on Reactions
Fluorinated pyrazoles, including those similar to 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile, have been used in bioorthogonal fluorescent turn-on reactions. These reactions are significant for real-time detection in bioconjugation and chemical reactivity studies. The pyrazole cycloadducts in these reactions exhibit high fluorescence with notable properties like excellent fluorescence enhancement, high quantum yields, and large Stokes shifts (Favre, de Cremoux, Badaut, & Friscourt, 2018).
Synthesis of Fluorinated Pyrazoles
Research has been conducted on the synthesis of fluorinated pyrazoles, which are valuable in medicinal chemistry. These studies provide insights into the reactions and mechanisms involved in creating fluorinated pyrazoles, potentially including compounds like 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile (Surmont, Verniest, & de Kimpe, 2010).
Chemical Fixation of Carbon Dioxide
Studies on the catalyzed chemical fixation of carbon dioxide with various benzonitriles, including fluorinated variants, have been conducted. These processes are significant in environmental chemistry and carbon capture technologies. For instance, reactions involving 2-amino-5-fluorobenzonitrile with CO2 have shown the potential for high yields and applications in large-scale reactions (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Crystal Structure and Optical Properties
Research into the synthesis and characterization of fluorinated poly(pyrazoles) has been carried out, focusing on their crystal and molecular structure, optical properties, and affinity for volatile organic compounds. This research is pivotal in material science and chemical engineering (Pedrini et al., 2020).
Corrosion Inhibition
Pyrazolopyridine derivatives, which can be structurally related to 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile, have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments, which is important in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Zukünftige Richtungen
The study of pyrazole derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
4-(4-chloropyrazol-1-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-8-5-14-15(6-8)10-2-1-7(4-13)3-9(10)12/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQAXQLDIQGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
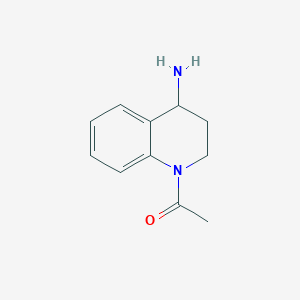
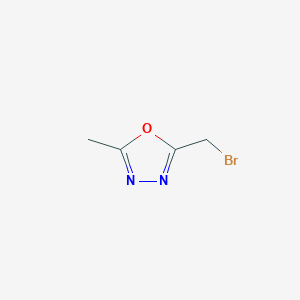
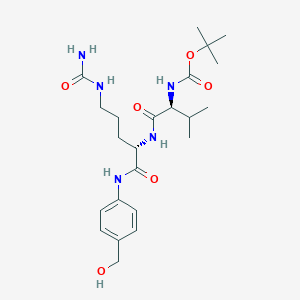

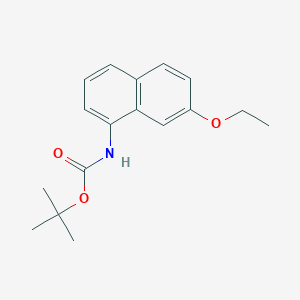

![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)

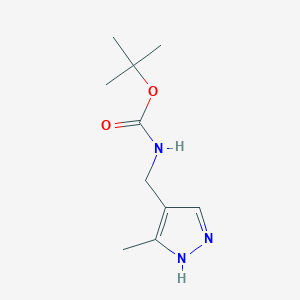

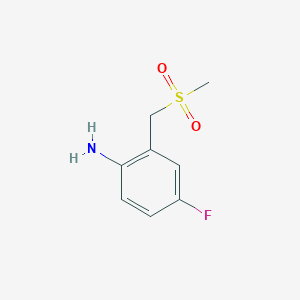
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
